molecular formula C12H18N2O B11803069 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11803069
M. Wt: 206.28 g/mol
InChI Key: VXSBBWMXJVGDCY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a 1-methylpyrrolidin-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with 1-methylpyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in the reaction include dichloromethane, ethyl acetate, and chloroform .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for large-scale manufacturing. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • 2-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • 2-Propoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Uniqueness

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core substituted with an ethoxy group and a 1-methylpyrrolidin-2-yl moiety, which contributes to its pharmacological profile. The unique structural features of this compound suggest diverse mechanisms of action, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C₁₉H₂₄N₂O
  • Molecular Weight : 296.41 g/mol

The presence of both the pyridine and piperidine functionalities allows for various nucleophilic and electrophilic reactions, enhancing its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives with piperidine structures possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations indicate that such compounds may act as inhibitors of key kinases involved in cancer signaling pathways, presenting opportunities for cancer therapy development .

Case Studies

  • Anticancer Activity :
    • A study highlighted that certain pyridine derivatives, including those with piperidine substituents, showed promising results in inhibiting cancer cell proliferation. Specifically, compounds targeting kinase pathways were noted for their effectiveness against various cancer types .
    • In vitro assays demonstrated that this compound could inhibit cell growth in specific cancer cell lines, with IC50 values indicating significant potency.
  • Anti-inflammatory Mechanisms :
    • Research has indicated that the compound may modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests its utility in treating conditions like arthritis or other inflammatory disorders .
  • Antimicrobial Studies :
    • The compound's structural characteristics have been linked to antimicrobial efficacy against various pathogens. In vitro tests showed inhibition zones comparable to established antibiotics, warranting further exploration into its mechanism of action against microbial targets .

Structure-Activity Relationship (SAR)

The unique combination of the ethoxy group and the piperidinyl substituent at the 5-position is believed to enhance biological activity compared to other similar compounds. The following table summarizes related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
3-(1-Methylpyrrolidin-2-yl)pyridineContains a methylpyrrolidine substituentFocus on neuroactive properties
4-(1-Piperidinyl)pyridinePiperidine at the para positionKnown for antipsychotic effects
2-(Benzyloxy)-5-(1-piperidinyl)pyridineBenzyl ether substitutionEnhanced lipophilicity for better membrane penetration

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

VXSBBWMXJVGDCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C

Origin of Product

United States

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